Product packaging for conotoxin GIII(Cat. No.:CAS No. 101484-15-5)

conotoxin GIII

Cat. No.: B1166759
CAS No.: 101484-15-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conotoxin GIII is a μ-conotoxin, a class of peptide neurotoxins isolated from the venom of marine cone snails (genus Conus ). These disulfide-rich peptides are invaluable tools for neuroscientists and pharmacologists studying ion channel function. As a member of the μ-conotoxin family, this compound acts as a pore blocker of voltage-gated sodium channels (NaV), binding to receptor site 1 within the outer vestibule of the channel to prevent sodium ion permeation . This mechanism is similar to that of tetrodotoxin (TTX), though μ-conotoxins are thought to bind more superficially to the channel pore . Historically, μ-conotoxins like GIIIA (from which this compound is derived) were foundational in characterizing skeletal muscle sodium channel subtypes (NaV1.4), demonstrating specificity for these channels over neuronal variants in early functional studies . This property makes μ-conotoxins crucial research tools for probing the structure-function relationships of sodium channel isoforms and for investigating neuromuscular transmission and excitability. Researchers utilize μ-conotoxins to dissect the role of specific sodium channel subtypes in electrical signaling, and they serve as molecular templates for understanding ligand-receptor interactions. This product is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

101484-15-5

Molecular Formula

C13H11ClO

Synonyms

conotoxin GIII

Origin of Product

United States

Molecular Features and Structural Biology of Conotoxin Giii

Three-Dimensional Structure Determination of Conotoxin GIII

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been a primary technique for determining the three-dimensional solution structure of μ-conotoxin GIIIA and related μ-conotoxins like GIIIB and GIIIC. nih.govnih.govresearchgate.net Due to the relatively small size of conotoxins, NMR spectroscopy is frequently employed for structural studies when crystallization for X-ray crystallography is challenging. nih.gov

Identification of Key Structural Motifs and Residues

The structural integrity and biological activity of μ-conotoxin GIIIA are heavily reliant on its disulfide bond framework and specific amino acid residues. The three disulfide bonds are essential for forming the specific conformation required for effective inhibition of Naᵥ1.4. mdpi.com Experimental studies involving disulfide-deficient analogues have demonstrated that removing any single disulfide bridge significantly reduces the peptide's sodium channel binding affinity. mdpi.com Notably, the removal of the Cys10–Cys21 disulfide bridge resulted in an approximately 200-fold loss in binding affinity for Naᵥ1.4, highlighting its particular importance. mdpi.com

Beyond the disulfide framework, specific amino acid residues within μ-conotoxin GIIIA are critical determinants of its potency and interaction with sodium channels. Arginine at position 13 (Arg13) has been identified as a key residue for the blockade of channel function. mdpi.com While Arg13 plays a prominent role, other residues including Lys11, Gln14, Lys16, Hyp17, and Arg19 also contribute to the peptide's bioactivity. mdpi.com These cationic residues, such as arginine and lysine (B10760008) side chains, often project into the solvent in a radial orientation relative to the molecule's core, forming potential interaction sites with anionic residues in the outer vestibule of sodium channels. nih.govnih.gov

Mutational studies have provided detailed insights into the contribution of individual residues. For example, alanine (B10760859) substitutions at individual cysteine residues significantly decreased the binding efficacy of GIIIA for each of the three disulfide linkages. mdpi.com Differences in residues between μ-conotoxin variants, such as the presence of Leucine (B10760876) at position 18 in GIIIC compared to other μ-conotoxins, can lead to local structural changes and affect differential block of sodium channel subtypes. nih.govmdpi.com

Here is a summary of some key residues and their reported importance in μ-conotoxin GIIIA activity:

ResiduePositionImportance / Role
CysteineVariousInvolved in three disulfide bonds crucial for structural stability and activity. mdpi.com
Arginine13Key residue for channel blockade. mdpi.com
Lysine11Affects bioactivity. mdpi.com
Glutamine14Affects bioactivity. mdpi.com
Lysine16Affects bioactivity and involved in pore interactions. mdpi.com
Hydroxyproline17Affects bioactivity. mdpi.com
Arginine19Affects bioactivity and involved in pore interactions. mdpi.com

Mechanism of Action and Receptor Interaction of Conotoxin Giii

Target Specificity of Conotoxin GIII

A defining characteristic of this compound is its remarkable specificity for certain NaV channel isoforms. dost.gov.phnih.govjneurosci.org This selectivity distinguishes it from other sodium channel blockers like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX), which often have broader activity profiles. dost.gov.phnih.gov

Selective Inhibition of Voltage-Gated Sodium Channels (NaV)

μ-conotoxins, including GIII, are known for their selective inhibition of voltage-gated sodium channels. mdpi.comnih.govwikipedia.org They achieve this by blocking the ion flux through the channel pore. mdpi.comuq.edu.au

Isoform Selectivity (e.g., NaV1.4 in Skeletal Muscle)

Conotoxin GIIIA demonstrates a strong preference for the skeletal muscle sodium channel subtype, NaV1.4. mdpi.comnih.govuniprot.org Research has shown that GIIIA potently blocks rat NaV1.4 with IC50 values typically in the nanomolar range. tandfonline.comuniprot.org This high affinity for NaV1.4 makes it a valuable pharmacological probe for studying this specific channel subtype. nih.govmdpi.com

Conotoxin GIIIA Potency on NaV1.4 (Representative Data) IC50 (nM) Reference
Rat NaV1.4 (Oocyte experiments) 19 tandfonline.comresearchgate.net
Rat NaV1.4 (HEK293 cells) 69 ± 5 mdpi.com

Discrimination from Neuronal and Cardiac Sodium Channels

Conotoxin GIIIA exhibits significantly lower activity on neuronal and cardiac sodium channel subtypes compared to skeletal muscle NaV1.4. dost.gov.phnih.govnih.gov Studies have shown that GIIIA is at least 1000-fold less active on nerve channels versus muscle sodium channels. dost.gov.phsmartox-biotech.com While it potently blocks NaV1.4, it shows considerably weaker inhibition of neuronal isoforms like NaV1.1, NaV1.2, and NaV1.6, and is largely ineffective against NaV1.3, NaV1.5, NaV1.7, and NaV1.8 at similar concentrations effective against NaV1.4. uniprot.orgsemanticscholar.orgmdpi.com This differential sensitivity allows conotoxin GIIIA to be used as a tool to distinguish between these channel subtypes. nih.govsmartox-biotech.com

Conotoxin GIIIA Activity on Different NaV Subtypes IC50 or Kd Relative Sensitivity (vs NaV1.4) Reference
NaV1.4 (Skeletal Muscle) 19-110 nM (IC50) High nih.govtandfonline.comuniprot.org
NaV1.1 (Neuronal) 260 nM (Kd) Moderate uniprot.org
NaV1.2 (Neuronal) 2.7-17.8 μM (IC50) Low tandfonline.comuniprot.org
NaV1.6 (Neuronal) 680 nM (IC50) Low uniprot.org
NaV1.3 (Neuronal) Weak/No Block Very Low uniprot.orgsemanticscholar.org
NaV1.5 (Cardiac) Weak/No Block Very Low uniprot.orgsemanticscholar.org
NaV1.7 (Neuronal) >6 μM (IC50) Very Low uniprot.orgsemanticscholar.org
NaV1.8 (Neuronal) Weak/No Block Very Low uniprot.orgsemanticscholar.org

Molecular Mechanism of Ion Channel Blockade

The blockade of NaV channels by this compound is a result of its direct interaction with the channel pore, specifically at a site known as Receptor Site 1. dost.gov.phtandfonline.comresearchgate.netnih.gov

Pore-Blocking Activity

μ-conotoxins, including GIII, function as pore blockers. uq.edu.auuq.edu.aunih.gov They physically obstruct the ion conducting pathway of the sodium channel, preventing the flow of Na+ ions across the membrane. mdpi.comuq.edu.au This mechanism is similar to that of the guanidinium (B1211019) toxins TTX and STX. dost.gov.phnih.govnih.govjneurosci.org

Interaction with Receptor Site 1 (Guanidinium Toxin Site)

Conotoxin GIIIA binds to Receptor Site 1, which is located at the outer vestibule of the NaV channel pore. tandfonline.comresearchgate.netnih.gov This site is also recognized by guanidinium toxins like TTX and STX, and competition binding assays have demonstrated that μ-conotoxins share an overlapping binding region with these toxins at Receptor Site 1. dost.gov.phnih.govnih.govnih.govjneurosci.org Important residues within conotoxin GIIIA, such as Arginine 13 (Arg13), Lysine (B10760008) 16 (Lys16), and Arginine 19 (Arg19), are clustered on one face of the molecule and interact with acidic residues in the channel vestibule, contributing to high-affinity binding and pore occlusion. mdpi.comnih.govnih.gov The rigidity conferred by the three disulfide bonds in GIIIA is essential for maintaining the correct conformation for effective binding and blockade of NaV1.4. mdpi.comnih.gov

Key Residues Involved in this compound-Channel Interaction

The interaction between this compound and its target sodium channel involves specific amino acid residues on both the toxin and the channel, which contribute to the high affinity and specificity of binding.

Arginine and Lysine Residues as Cationic Interaction Sites

Positively charged residues, particularly arginine and lysine, play a crucial role in the interaction of μ-conotoxins with the sodium channel. The guanidinium side chain of arginine residues is particularly important for the pore-blocking action of μ-conotoxins, similar to the mechanism of saxitoxin and tetrodotoxin. mdpi.com Studies on μ-conotoxins, including GIIIA and GIIIB, have shown that several of their positively charged residues are crucial for activity. nih.gov For instance, Arg13 in GIIIA is identified as a critical residue for the blockade of channel function. mdpi.comnih.gov These cationic side chains are thought to project into the solvent in a radial orientation relative to the toxin's core structure, forming potential interaction sites with anionic residues on the sodium channels. nih.gov

Influence of Amino Acid Substitutions on Potency and Specificity

Amino acid substitutions within the this compound sequence can significantly impact its potency and specificity for different sodium channel subtypes. For example, conformational effects determined by NMR have been correlated with a significant decrease in toxin potency when glutamate (B1630785) is substituted at Asp-12 in GIIIA. mdpi.com Alanine (B10760859) substitutions at individual cysteine residues, which disrupt disulfide linkages, also significantly decrease the binding efficacy of GIIIA. mdpi.com The naturally occurring difference at position 16 between GIIIC (Leu-16) and other μ-conotoxins affects both the conformation and the differential block of NaV channels. mdpi.com

Mutational studies on GIIIA have demonstrated that substituting the critical Arg13 with alanine (R13A) substantially lowers its affinity for NaV1.4 and reduces the efficacy of block. researchgate.netnih.gov Furthermore, studies comparing GIIIA and GIIIB, which have similar structures but differ at position 14, have shown that this position is critical for differential recognition by engineered NaV channels. nih.gov While wild-type channels may not distinguish between these highly homologous toxins, mutations in the channel's pore region can reveal latent specificity based on this single amino acid difference. nih.gov

Research investigating the role of individual disulfide bonds in GIIIA has shown that all three disulfide bonds are essential for forming the specific conformation required for biological activity. Depleting any one disulfide bond significantly reduces its potency on NaV1.4. mdpi.com The removal of the Cys10–Cys21 bridge, in particular, resulted in a substantial loss in binding affinity for NaV1.4. mdpi.com

GIIIA Disulfide Bond Removed Effect on NaV1.4 Potency (IC50 relative to WT GIIIA)
Cys3–Cys15 ~30-fold decrease (IC50 = 2.1 ± 0.3 μM vs 0.069 ± 0.005 μM) mdpi.com
Cys4–Cys20 ~48-fold decrease (IC50 = 3.3 ± 0.2 μM vs 0.069 ± 0.005 μM) mdpi.com
Cys10–Cys21 ~229-fold decrease (IC50 = 15.8 ± 0.8 μM vs 0.069 ± 0.005 μM) mdpi.com

Comparative Analysis with Other Sodium Channel Modulators (e.g., Saxitoxin, Tetrodotoxin)

This compound, Saxitoxin (STX), and Tetrodotoxin (TTX) are all potent neurotoxins that target voltage-gated sodium channels by binding to receptor site 1 in the outer vestibule of the pore. mdpi.comresearchgate.netdost.gov.ph Despite originating from vastly different biological sources and having distinct chemical structures (this compound is a peptide, while STX and TTX are polycyclic guanidinium compounds), they share this common mechanism of pore block. nih.govdost.gov.ph

While STX and TTX generally have high affinities for both skeletal muscle and nerve sodium channels, μ-conotoxins like GIIIA exhibit a notable difference in tissue specificity. dost.gov.ph GIIIA is highly active on the skeletal muscle type (NaV1.4) but is significantly less active on nerve sodium channels (e.g., NaV1.2). nih.govdost.gov.ph This unique specificity of μ-conotoxins for the muscle channel subtype has made them valuable pharmacological tools. dost.gov.ph

Competition binding assays have demonstrated that radiolabeled TTX, STX, and GIIIA compete for binding, suggesting an overlapping binding region at receptor site 1. mdpi.com Studies using electroplax membranes from Electrophorus electricus showed that unlabeled GIIIA and GIIIB inhibited the binding of radiolabeled GIIIA, as did STX and TTX, further supporting their interaction at the same site. jneurosci.org

However, despite binding to the same general site, there can be subtle differences in their interactions and effects. For instance, an earlier study found that a mutation in the rat skeletal muscle sodium channel (E403Q) that largely abolished TTX and STX block only reduced the sensitivity to GIIIA and GIIIB by about 4-fold. mdpi.com This suggests that while they share a binding site, different toxins may interact with distinct subsets of residues within that site. mdpi.com Furthermore, recent research indicates that some μ-conotoxins and TTX can bind simultaneously to Site 1 and act in concert, leading to more complete block than either toxin alone. nih.gov

Toxin Chemical Nature Primary Target Site on NaV Channel Typical Tissue Specificity PubChem CID
This compound Peptide Receptor Site 1 (Outer Vestibule) Preferential for Skeletal Muscle (NaV1.4) 56843427 nih.gov
Saxitoxin (STX) Polycyclic Guanidinium Alkaloid Receptor Site 1 (Outer Vestibule) High affinity for Nerve and Muscle Channels 37165 wikipedia.orgwikidata.orgeasychem.orgnih.gov
Tetrodotoxin (TTX) Polycyclic Guanidinium Alkaloid Receptor Site 1 (Outer Vestibule) High affinity for Nerve and Muscle Channels 11174599 wikipedia.orgciteab.comnih.govuni.lu

Research Methodologies for Studying Conotoxin Giii

Chemical Synthesis Approaches

The chemical synthesis of conotoxin GIII and its analogues is essential for obtaining sufficient quantities of highly pure peptide for research and for creating modified versions to probe structure-activity relationships. Given the peptide's disulfide-rich nature, synthesis and proper folding are critical steps. mdpi.commdpi.com

Solid-Phase Peptide Synthesis (SPPS) for this compound and Analogues

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for the synthesis of conotoxins, including this compound. google.com This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble resin. google.com SPPS allows for the controlled assembly of the linear peptide sequence. For conotoxin GIIIA, a 22-amino acid peptide with three disulfide bridges, SPPS has been successfully employed. nih.govnih.gov Standard Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry protocols are typically utilized for chain assembly on suitable resins. mdpi.comgoogle.comresearchgate.net Following synthesis, the peptide is cleaved from the resin, often requiring specific reagents to simultaneously remove protecting groups from the amino acid side chains. mdpi.com

Directed Folding Strategies for Disulfide Bond Formation

The formation of correct disulfide bonds is a critical and often challenging step in the synthesis of cysteine-rich peptides like this compound. Conotoxin GIIIA contains six cysteine residues that form three disulfide bonds (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) in its native, biologically active form. nih.govmdpi.comresearchgate.net Achieving the correct connectivity among these cysteine pairs is crucial for the peptide's three-dimensional structure and function. nih.gov

While simple air oxidation of the fully reduced linear peptide can lead to disulfide bond formation, this often results in a mixture of native and misfolded isomers, which can be difficult to separate, leading to reduced yields of the desired product. nih.govresearchgate.net To overcome this, directed folding strategies employing orthogonal protecting groups on cysteine residues are utilized to guide the formation of specific disulfide bonds in a controlled, stepwise manner. mdpi.comresearchgate.net For example, using different protecting groups such as acetamidomethyl (Acm) and trityl (Trt) on specific cysteine pairs allows for selective deprotection and oxidation steps, promoting the formation of desired disulfide linkages. mdpi.comgoogle.comresearchgate.net This approach enhances the yield and purity of the correctly folded conotoxin. mdpi.comresearchgate.net

Biochemical and Biophysical Characterization

Once synthesized, this compound and its analogues undergo extensive biochemical and biophysical characterization to confirm their identity, purity, structure, and biological activity.

Electrophysiological Assays (e.g., Whole-Cell Patch-Clamp, Oocyte Expression Systems)

Electrophysiological techniques are fundamental for characterizing the functional effects of this compound on ion channels. Whole-cell patch-clamp recording is a widely used method to measure the macroscopic currents flowing through populations of ion channels in a cell membrane. nih.govmdpi.comresearchgate.net This technique allows for the assessment of the toxin's ability to block or modulate channel activity by measuring changes in current in response to applied voltages in the presence and absence of the conotoxin. nih.govmdpi.com

Oocyte expression systems, particularly using Xenopus laevis oocytes, are valuable tools for studying the activity of conotoxins on specific ion channel subtypes. researchgate.netmdpi.comuq.edu.au By injecting oocytes with messenger RNA (mRNA) encoding the subunits of a target ion channel (such as voltage-gated sodium channels), researchers can induce the expression of functional channels in the oocyte membrane. researchgate.netmdpi.com Two-electrode voltage clamp, a common electrophysiological technique used with oocytes, allows for the measurement of currents mediated by the expressed channels and the evaluation of the conotoxin's inhibitory potency (e.g., IC50 values) and selectivity for different channel subtypes. mdpi.comresearchgate.net Studies using these systems have demonstrated that μ-conotoxin GIIIA selectively blocks the skeletal muscle subtype NaV1.4. nih.govmdpi.comuq.edu.au

Representative IC50 values for conotoxin GIIIA and some disulfide-deficient analogues on rNaV1.4 expressed in HEK293 cells, as determined by whole-cell patch-clamp, are shown in the table below. nih.govnih.gov

PeptideIC50 (μM)Disulfide Bonds Removed
GIIIA0.069 ± 0.005None
GIIIA-12.1 ± 0.3Cys3–Cys15
GIIIA-23.3 ± 0.2Cys4–Cys20
GIIIA-315.8 ± 0.8Cys10–Cys21

Radioligand Binding Assays (e.g., Competition Binding with Labeled Toxins)

Radioligand binding assays are employed to quantify the binding affinity and characterize the interaction of this compound with its receptor sites on ion channels. nih.govnih.govresearchgate.netresearchgate.net These assays typically involve using a radiolabeled version of the conotoxin or another known ligand that binds to the same site. nih.govnih.govresearchgate.net By measuring the binding of the radiolabeled ligand to cell membranes or purified channel proteins in the presence of varying concentrations of unlabeled this compound or its analogues, researchers can determine the binding affinity (e.g., dissociation constant, Kd) and assess competitive binding interactions. researchgate.netresearchgate.netjneurosci.org

For example, radiolabeled derivatives of μ-conotoxin GIIIA, such as those labeled with 125I or 3H, have been used in binding assays to study its interaction with sodium channels from sources like Electrophorus electricus electroplax or rat skeletal muscle. nih.govresearchgate.netjneurosci.orgdost.gov.ph These studies have shown that conotoxin GIIIA binds specifically to saturable binding sites and competes with other sodium channel blockers like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX) for a common or overlapping binding site, consistent with its action as a pore blocker. nih.govresearchgate.netjneurosci.orgdost.gov.phmdpi.com Competition binding assays can also be used to compare the binding affinities of different conotoxin analogues and to investigate their selectivity for various ion channel subtypes. mdpi.comnih.govcapes.gov.br

Nuclear Magnetic Resonance (NMR) for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional solution structures of conotoxins, including μ-conotoxin GIIIA. nih.govmdpi.commdpi.com Due to their relatively small size and the challenges associated with crystallization, NMR is often the preferred method for structural studies of conotoxins. mdpi.com Two-dimensional (2D) NMR methods, such as NOE and J-coupling analysis, are used to obtain distance and dihedral angle restraints, which are then employed in calculations to define the peptide's global folding and secondary structure elements. nih.gov

For μ-conotoxin GIIIC, a closely related variant, 2D 1H NMR spectroscopy and simulated annealing calculations were used to determine its solution structure. mdpi.comnih.gov This revealed a flat ellipsoidal structure with turns, a small N-terminal β-hairpin, and a short 3₁₀-helix. mdpi.com The conserved disulfide bonds form the core, projecting charged side chains towards the solvent. mdpi.com Comparisons of the NMR structures of GIIIC, GIIIA, and GIIIB have shown that even single amino acid differences, such as the presence of leucine (B10760876) at position 18 in GIIIC, can lead to local structural repacking and alter functional properties. mdpi.com

NMR studies have also been used in conjunction with molecular dynamics simulations to investigate the conformational stability of μ-conotoxins and classify their disulfide folding pathways. acs.org

Mass Spectrometry (LC-MS/MS) for Characterization and Quantification

Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), is a crucial tool for the characterization and quantification of conotoxins. mdpi.comnih.govresearchgate.netmdpi.comscielo.br This technique allows for the identification of conopeptides, determination of their molecular masses, and analysis of post-translational modifications. mdpi.comresearchgate.netmdpi.com

LC-MS/MS can be used to confirm the existence of putative conopeptides identified through transcriptomics by analyzing peptides at the protein level. mdpi.com It is also employed for the sensitive detection and quantification of specific conotoxins in biological samples. For instance, a sensitive LC-ESI-MS/MS method coupled with solid-phase extraction has been developed for the quantification of α-conotoxin GI in human plasma. nih.gov This method demonstrated good linearity, recovery, precision, and accuracy within a specific concentration range. nih.gov

LC-MS/MS analysis of cone snail venom can reveal the peptide profile and help predict putative conotoxin gene superfamilies. scielo.br It can also be used to identify disulfide bond-containing components by observing the mass increase after reduction. scielo.br

Computational and Bioinformatics Approaches

Computational and bioinformatics approaches play an increasingly important role in conotoxin research, complementing experimental techniques for classification, structure-activity investigations, and drug discovery. mdpi.commdpi.comnih.govresearchgate.net These methods help overcome some limitations of traditional techniques, such as being time-consuming or expensive. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of conotoxins and their interactions with target molecules, such as ion channels. acs.orgnih.govmdpi.complos.org These simulations can provide insights into the binding modes of conotoxins and the structural changes that occur upon binding. mdpi.complos.org

MD simulations have been employed to study the binding of μ-conotoxin GIIIA to voltage-gated sodium channels like NaV1.4. plos.org By simulating the complex structure obtained from docking, MD can refine the binding pose and analyze the interactions between toxin residues and channel residues. plos.org This helps to understand how the toxin blocks the channel pore through specific interactions. mdpi.complos.org MD simulations have also been used to investigate the role of disulfide bonds in maintaining the rigid structure of conotoxins, which is important for their inhibitory activity. mdpi.comacs.org

Homology Modeling of Toxin-Channel Complexes

Homology modeling is a computational technique used to build three-dimensional models of proteins based on the known structures of homologous proteins. acs.orgnih.govmdpi.comresearchgate.net This is particularly useful for studying the complexes of conotoxins with mammalian ion channels, as experimental structures of these complexes can be challenging to obtain. mdpi.complos.orgnih.gov

Homology models of mammalian NaV1.4 channels have been constructed using crystal structures of bacterial voltage-gated sodium channels as templates. mdpi.complos.orgnih.gov These models are then used to study the binding of conotoxins like μ-conotoxin GIIIA. mdpi.complos.orgnih.gov Docking programs are often used to generate initial poses of the toxin-channel complex, which are then refined using molecular dynamics simulations. plos.org The resulting models provide insights into the binding interface and the residues involved in the interaction, which can be validated against experimental mutagenesis data. mdpi.complos.org Homology modeling helps in understanding the structural basis of conotoxin specificity and potency. nih.govmdpi.com

Sequence Analysis and Classification

Sequence analysis and bioinformatics tools are fundamental for classifying conotoxins and identifying novel peptides from sequencing data. mdpi.comnih.govresearchgate.netnih.govuq.edu.au Conotoxins are typically classified into superfamilies based on similarities in their signal sequences and further categorized by their cysteine frameworks. nih.govuq.edu.aunih.gov

Bioinformatics algorithms and databases, such as ConoServer, are used to categorize cDNA or protein sequences, identify known and novel conotoxins, and predict gene superfamilies. mdpi.comnih.gov Sequence analysis helps in understanding the evolutionary relationships between conotoxins and predicting their potential pharmacological targets based on sequence homology to known toxins. mdpi.commdpi.comnih.govresearchgate.net Analysis of expressed sequence tags (ESTs) from venom ducts is a common approach for identifying conotoxin sequences. uq.edu.au

"Omics" Technologies in Conotoxin Discovery and Research

"Omics" technologies, including transcriptomics, proteomics, and peptidomics, have revolutionized conotoxin discovery and research by enabling high-throughput analysis of venom components. mdpi.commdpi.comnih.govresearchgate.netnih.gov These technologies provide comprehensive insights into the diversity, expression, and post-translational modifications of conopeptides. mdpi.comresearchgate.netnih.govnih.gov

Transcriptomics involves the analysis of mRNA transcripts from venom ducts, providing information about the expressed conotoxin genes and putative precursor sequences. mdpi.comnih.govnih.gov Proteomics and peptidomics focus on the large-scale study of proteins and peptides in the venom, allowing for the identification and characterization of mature conotoxins and their modified forms. mdpi.comresearchgate.netnih.gov

Integrating transcriptomics and proteomics data through bioinformatics, often referred to as "venomics" or "multi-omics," is a powerful strategy for novel conotoxin discovery and characterization. mdpi.comnih.gov This integrated approach helps validate putative sequences identified from transcripts and provides information on post-translational modifications that cannot be predicted from sequence data alone. mdpi.com Omics technologies have significantly accelerated the pace of conotoxin research, revealing a much greater diversity of conopeptides than previously estimated. boisestate.edumdpi.com

Transcriptomics and Proteomics of Conus Venom Glands

Transcriptomics and proteomics are powerful high-throughput approaches used to study the complex composition of cone snail venom and the biological processes occurring within the venom gland. Transcriptomics involves sequencing the messenger RNA (mRNA) molecules expressed in the venom gland tissue, providing a comprehensive inventory of the genes being transcribed, including those encoding conotoxin precursors nih.govnih.gov. Proteomics, on the other hand, focuses on identifying and quantifying the actual proteins and peptides present in the venom gland tissue or the secreted venom nih.govacs.org. The integration of these two approaches, often referred to as venomics, allows for a more complete understanding of venom production, maturation, and diversity nih.govacs.org.

Studies utilizing transcriptomics on Conus venom glands have revealed a remarkable diversity of conopeptide precursors. For instance, a study on Conus striatus identified 428 conotoxin precursor peptides from venom gland transcriptome data, assigned to 13 gene superfamilies frontiersin.org. The venom duct, a part of the venom gland apparatus, has been identified as a primary site of conotoxin synthesis, showing high diversity and expression levels of conotoxins in transcriptomic analyses frontiersin.orgoup.com. Transcriptomic studies of Conus pulicarius venom duct, using next-generation sequencing, identified over eighty unique putative conopeptide sequences, many of which were potentially novel and exhibited unexpected structural features nih.gov.

Proteomic analyses complement transcriptomic data by confirming the presence of mature peptides and providing insights into post-translational modifications, which are crucial for conotoxin activity. Integrated proteomic and transcriptomic studies on the venom gland of Conus geographus have uncovered novel components and demonstrated regional variations in gene expression and protein abundance within the gland nih.gov. Similarly, a proteo-transcriptomic analysis of the Cylinder canonicus venom gland and predatory-evoked venom identified 108 conotoxin sequences from 24 gene superfamilies, with proteomics validating the presence of many of these peptides in the venom nih.govmdpi.com. These integrated approaches have shown that while transcriptomics reveals the potential repertoire of toxins, proteomics confirms which peptides are actually produced and present in the venom nih.gov.

Research findings from transcriptomic and proteomic studies highlight the dynamic nature of venom composition and production in Conus species. For example, studies have shown that the expression levels and diversity of conotoxins can vary between different sections of the venom gland and even between individual snails of the same species nih.govmdpi.comdntb.gov.ua.

Here is a sample representation of how data from transcriptomics might be presented:

Conus SpeciesSequencing PlatformOrgan/Tissue StudiedNumber of Conotoxin Precursors IdentifiedNumber of Gene Superfamilies
Conus striatusIllumina NGS, PacBio TGSRadular sheath, Venom duct, Venom gland, Salivary gland42813
Conus pulicarius454 sequencing platformVenom duct>80≥14
Cylinder canonicusNot specified (integrated approach)Venom gland, Predatory venom10824

Proteomic data can reveal the abundance of different conotoxin superfamilies in the venom. For instance, one study on Conus taeniatus venom using proteomics identified 170 peptides assigned to 23 conopeptide superfamilies, with T, O1, M, and O2 superfamilies being the most abundant scielo.br.

Targeted Sequencing of Venom Genes

Targeted sequencing of venom genes is a method employed to selectively amplify and sequence specific gene superfamilies encoding conotoxins from genomic DNA or cDNA libraries. This approach allows researchers to focus on known or suspected conotoxin genes, providing deeper coverage and facilitating the discovery of novel variants and insights into gene evolution nih.govresearchgate.net. Unlike broad transcriptomics which captures all expressed genes, targeted sequencing is focused on the genes of interest, making it efficient for studying the diversity within specific conotoxin families.

This methodology has been applied to study conotoxin gene evolution across multiple Conus species. By selectively recovering venom gene superfamilies, researchers have gained insights into the genetic features shaping venom composition, including positive selection, gene turnover, and expression regulation nih.govresearchgate.netbiorxiv.org. Targeted sequencing has revealed that conotoxin gene superfamilies are typically composed of one to six exons and are relatively short in length nih.govresearchgate.net. Studies using this technique have also explored the relationship between dietary habits of cone snails and the diversity of their conotoxin genes, finding a positive correlation between dietary breadth and total conotoxin gene diversity nih.govresearchgate.netbiorxiv.org.

Targeted sequencing can be particularly useful for species where obtaining fresh tissue for transcriptomics is challenging nih.gov. By designing probes based on conserved regions of conotoxin gene superfamilies, this method can successfully recover these genes from genomic DNA, even given the high sequence divergence in the mature toxin regions nih.gov.

Research findings from targeted sequencing contribute to understanding the molecular evolution of conotoxins and the mechanisms that generate their vast diversity.

Study FocusMethodologyKey Finding Related to Venom Genes
Conotoxin evolution across Conus speciesTargeted sequencing of venom gene superfamiliesConotoxin gene superfamilies are short (mean ~85 bp) and contain 1-6 exons. nih.govresearchgate.net
Factors shaping venom compositionTargeted sequencing and comparative phylogenetic methodsPositive selection, gene turnover, and expression regulation influence venom composition. nih.govresearchgate.netbiorxiv.org
Diet and conotoxin diversityTargeted sequencing and comparative phylogenetic methodsDietary breadth is positively correlated with total conotoxin gene diversity. nih.govresearchgate.netbiorxiv.org

These research methodologies, transcriptomics, proteomics, and targeted sequencing, are essential tools for unraveling the complexity of Conus venom and specifically for studying compounds like this compound, providing the foundation for understanding their biological roles and potential applications.

Evolutionary Biology of Conotoxins with Relevance to Conotoxin Giii

Evolutionary Pressures Driving Conotoxin Diversity

The immense diversity of conotoxins is a direct result of strong evolutionary pressures, particularly those related to feeding strategies and the need to overcome prey defenses. pnas.orgoup.comuni.lufrontiersin.org

Predator-Prey Interactions and Venom Adaptation

Cone snails utilize their complex venom, a cocktail of hundreds of different conotoxins, to subdue prey. oup.com The composition of this venom is highly species-specific, with minimal overlap between the conotoxins found in different Conus species. oup.com This specificity is linked to the dietary preferences of the snails; different conotoxins are maximally effective on different prey species. nih.govpnas.org For instance, molluscivorous cone snails, which evolved from ancestral worm-hunting species, developed specific conotoxins like χ-conotoxins to overcome the unique challenges of hunting mollusks, such as preventing escape and forcing the prey out of its shell. oup.comnih.gov This highlights how predator-prey interactions drive the adaptation and diversification of venom components.

Accelerated Evolution of Toxin Genes

Genes encoding conotoxins are among the fastest-evolving genes known in metazoans. mdpi.comifremer.frnih.govpnas.org This accelerated evolution allows for the rapid generation of novel toxin variants, providing the snails with a diverse arsenal (B13267) to counter the evolution of resistance in their prey. nih.govpnas.orgumich.edu The high rates of non-synonymous substitutions within the toxin-coding regions, compared to adjacent non-coding regions, indicate strong diversifying selection acting on these genes. nih.govnih.govoup.com

Gene Duplication and Diversification

A primary mechanism driving the extensive diversity of conotoxins is gene duplication. ifremer.frmdpi.comnih.govumich.edubiorxiv.orgoup.com Gene duplication provides redundant gene copies, which can then diverge rapidly through mutation and selection without losing the original gene function. mdpi.comoup.comumich.edu This process of duplication and subsequent diversification leads to the formation of large, functionally variable conotoxin gene families. nih.govoup.com The rate of gene duplication in cone snails, particularly in superfamilies like the A-superfamily, has been shown to be exceptionally high, facilitating the rapid evolution and diversification of these genes. umich.eduoup.com

Positive Selection and Gene Turnover in Conotoxin Gene Superfamilies

Conotoxin gene superfamilies are characterized by high rates of positive selection and gene turnover (duplication and loss). nih.govoup.comoup.comoup.comresearchgate.net Positive selection, particularly on the mature toxin region, favors mutations that alter the amino acid sequence, leading to functional diversification and adaptation to different prey targets. nih.govpnas.orgnih.govoup.com Gene turnover, with species exhibiting a wide range in the number of conotoxin gene copies, further contributes to the dynamic nature and diversity of the conotoxin repertoire. nih.govoup.comresearchgate.net This extensive gene turnover and rapid evolution result in significant divergence in the conotoxin gene composition even among closely related species. oup.comumich.edu

Phylogenetic Analysis of Conotoxin Gene Lineages

Phylogenetic analysis of conotoxin gene lineages provides insights into their evolutionary history and relationships. Conotoxins are grouped into superfamilies based on similarities in their signal sequences, which are generally conserved within a superfamily across different species. mdpi.comuq.edu.auifremer.froup.comnih.gov Analyzing the evolutionary relationships of these gene superfamilies and individual conotoxin sequences helps to understand the patterns of diversification, gene duplication events, and the emergence of novel functions. frontiersin.orgoup.com Studies using phylogenetic methods have shown that while diet specificity might not always predict patterns of conotoxin evolution, dietary breadth can be positively correlated with total conotoxin gene diversity. nih.govresearchgate.net Phylogenetic analysis, often utilizing transcriptomic data, allows for the identification of peptide families and can reveal phylogenetic relationships between Conus species. frontiersin.org This approach has also revealed previously uncharacterized diversity of putative toxins in different cone snail lineages. nih.gov

While specific detailed phylogenetic analyses focusing solely on Conotoxin GIII were not extensively found in the provided search results, its classification within the M-superfamily and M4 branch suggests a shared evolutionary history with other members of this group that target sodium channels. nih.govmdpi.com The rapid evolutionary processes observed in conotoxins generally, including gene duplication, positive selection, and gene turnover, are applicable to the evolutionary trajectory of the M-superfamily and, by extension, this compound, contributing to its specific function and variation across Conus species.

Pre Clinical Therapeutic and Biotechnological Potential of Conotoxin Giii and Analogues

Conotoxin GIII as a Pharmacological Tool

The exquisite selectivity and high potency of many conotoxins, including μ-conotoxin GIII, have established them as essential pharmacological tools. They are widely used to investigate the properties of excitable tissues and characterize the molecular components involved in electrical signaling. mdpi.comkau.edu.saresearchgate.net Conotoxins target a broad spectrum of neuronal targets, including voltage-gated calcium, sodium, and potassium channels, as well as ligand-gated receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs) and NMDA receptors. mdpi.comkau.edu.sa This diverse targeting profile allows researchers to dissect the roles of specific ion channel subtypes and receptors in complex biological processes. kau.edu.sa

Probing Sodium Channel Subtypes and Function

Voltage-gated sodium channels (Naᵥ) are critical for the initiation and propagation of action potentials in excitable cells. mdpi.commdpi.com The Naᵥ channel family comprises multiple subtypes with distinct physiological properties, tissue distribution, and pharmacological sensitivities. mdpi.commdpi.com μ-conotoxins, such as GIIIA, are known to block Naᵥ channels by binding to the outer vestibule of the pore, competing with other pore blockers like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). nih.govuniv-rennes1.frmdpi.com

Early studies with μ-conotoxin GIIIA demonstrated its ability to discriminate between sodium channels in muscle and nerve preparations, providing some of the first evidence for the existence of discrete Naᵥ isoforms in different tissue types. nih.gov Specifically, μ-GIIIA showed preferential blockade of the skeletal muscle subtype (Naᵥ1.4) compared to neuronal subtypes. nih.gov More recent research has further characterized the selectivity profile of μ-GIIIA across various rat or mouse Naᵥ1-subtypes expressed in Xenopus oocytes. nih.gov

μ-ConotoxinTarget Naᵥ Subtypes (Pre-clinical)Primary ActivitySource Species
GIIIANaᵥ1.4 (preferential)Pore BlockerConus geographus
PIIIANaᵥ1.2, Naᵥ1.4Pore Blocker
SIIIANaᵥ1.2, Naᵥ1.4Pore Blocker
KIIIANaᵥ1.7Pore Blocker
BuIIIBNaᵥ1.3, Naᵥ1.4Pore Blocker

Note: This table summarizes findings from pre-clinical studies regarding the selectivity of certain μ-conotoxins, including GIIIA, for different voltage-gated sodium channel subtypes. mdpi.comnih.gov

The ability of μ-conotoxins to selectively target specific Naᵥ subtypes makes them valuable probes for studying the functional roles of these channels in various physiological and pathophysiological conditions. mdpi.com While early μ-conotoxins like GIIIA primarily targeted muscle Naᵥ channels, later discoveries identified μ-conotoxins with activity on neuronal subtypes such as Naᵥ1.2, Naᵥ1.3, and Naᵥ1.7. nih.gov These peptides help researchers understand the contribution of individual Naᵥ subtypes to neuronal excitability and signaling pathways. mdpi.com

Understanding Ion Channel Structure-Function Relationships

Conotoxins, due to their specific and high-affinity binding sites on ion channels, serve as powerful tools for investigating the structural basis of channel function. kau.edu.saresearchgate.net Their interaction with defined regions of ion channels, such as the pore domain of Naᵥ channels, provides insights into the molecular architecture and mechanisms of ion permeation and gating. researchgate.netuniv-rennes1.frmdpi.comuq.edu.au

Studies using μ-conotoxins have contributed to understanding the critical residues involved in toxin binding and ion channel block. nih.govmdpi.com For instance, mutagenesis studies on μ-conotoxins have suggested that positively charged residues, such as arginine, are directly involved in interacting with the Naᵥ channel pore. univ-rennes1.fr By using conotoxins as molecular probes, researchers can test and refine models of ion channel structure. univ-rennes1.fr The high-resolution structures determined for some μ-conotoxins have been particularly useful in this regard. univ-rennes1.fr Furthermore, chimeric studies involving different Naᵥ channel isoforms and experiments examining the impact of disulfide bond connectivity in μ-conotoxins have provided valuable information about the determinants of toxin affinity and selectivity, shedding light on the structural features that govern the interaction between conotoxins and their ion channel targets. univ-rennes1.fruq.edu.au

Development of Conotoxin-Based Drug Leads (Pre-clinical Focus)

The potent and selective actions of conotoxins on a variety of neuronal targets have positioned them as promising starting points for the development of novel therapeutic agents. mdpi.comkau.edu.sanih.govacs.org Pre-clinical research has explored the potential of conotoxins and their analogues in several disease areas, particularly those involving aberrant ion channel activity. mdpi.comkau.edu.sanih.govacs.org

Analgesic Potential (e.g., Neuropathic Pain Models, excluding clinical trials)

Pain, especially chronic and neuropathic pain, remains a significant unmet medical need. uq.edu.au Voltage-gated sodium channels, particularly subtypes like Naᵥ1.7, are highly expressed in sensory neurons and play a crucial role in pain signaling. mdpi.comuq.edu.au Altered expression or increased activity of Naᵥ channels in sensory neurons is characteristic of inflammatory and neuropathic pain states, making them attractive targets for analgesic development. mdpi.com

μ-conotoxins, which block Naᵥ channels, have shown promise in pre-clinical models of pain. mdpi.comuq.edu.au For example, μ-conotoxins KIIIA and SIIIA have demonstrated analgesic properties in mouse inflammatory pain assays. mdpi.com These findings suggest that μ-conotoxins could serve as templates for designing new analgesic drugs. mdpi.com The development of effective and subtype-selective Naᵥ inhibitors for pain treatment has been a focus of research. uq.edu.au Pre-clinical studies using models of neuropathic pain, such as the chronic constriction injury of the sciatic nerve in rats, have investigated the analgesic effects of conotoxins. nih.gov While some μ-conotoxins inhibit Naᵥ1.7, they may lack sufficient subtype selectivity, highlighting the ongoing effort to engineer conotoxin analogues with improved specificity for pain-related Naᵥ subtypes. uq.edu.au

Applications in Neurological Disorders (e.g., Convulsive Disorders, Stroke, Neuromuscular Block)

Beyond pain, pre-clinical studies have explored the potential of conotoxins in other neurological conditions. Several conotoxins have shown promise in pre-clinical models of convulsive disorders, stroke, and neuromuscular block. mdpi.comnih.gov

In the context of stroke, which involves a disruption of blood flow to the brain leading to neuronal damage, compounds that can protect neurons are of interest. mdpi.combmrat.org While the role of specific conotoxins like μ-conotoxin GIII in stroke models requires further detailed exploration within the pre-clinical literature, other conotoxin families targeting different ion channels, such as ω-conotoxins (targeting calcium channels) and conantokins (targeting NMDA receptors), have shown neuroprotective effects in pre-clinical stroke models. mdpi.comnih.gov Given that μ-conotoxins target Naᵥ channels, which are involved in neuronal excitability and can contribute to excitotoxicity during ischemic events, there is a potential, albeit less explored in the provided context specifically for GIII, for Naᵥ channel blockers to have neuroprotective effects in stroke models, as suggested by studies with other sodium channel blockers like tetrodotoxin. nih.gov

Conotoxins that target nAChRs have been investigated for their effects at the neuromuscular junction, which is relevant to neuromuscular block. Alpha-conotoxins, for instance, are competitive antagonists of muscle-type nAChRs and can block synaptic transmission at the neuromuscular junction. latoxan.com

Neuroprotective Applications (e.g., Cardioprotection, pre-clinical)

Neuroprotective strategies aim to prevent or minimize neuronal injury in conditions like stroke or other forms of brain insult. nih.govnih.gov Some conotoxins have demonstrated neuroprotective potential in pre-clinical settings. mdpi.commdpi.comnih.govuni.lu While the provided information does not specifically detail pre-clinical cardioprotective studies for μ-conotoxin GIII itself, the broader class of conopeptides has been investigated for such applications. For example, κ-conotoxin PVIIA, which targets potassium channels, has shown cardioprotective effects in pre-clinical models of myocardial ischemia/reperfusion. nih.govscispace.com

The potential for Naᵥ channel blockers, including μ-conotoxins, to exert neuroprotective effects stems from their ability to modulate neuronal excitability and potentially reduce calcium influx and subsequent downstream damage that occurs during ischemic events. nih.gov Pre-clinical studies exploring the neuroprotective effects of conotoxins often focus on their ability to mitigate neuronal cell death and reduce infarct size in models of ischemia. mdpi.com

Structure-Activity Relationship Studies for Enhanced Properties

Structure-Activity Relationship (SAR) studies on this compound and its analogues aim to understand how modifications to the peptide sequence and structure influence their biological activity, including specificity, potency, stability, and pharmacokinetic properties. These studies are crucial for designing modified peptides with improved therapeutic potential. Conotoxins, in general, are characterized by their disulfide bond frameworks, which stabilize their compact structures and contribute to their high potency and selectivity. uq.edu.aunih.gov

Modifications for Improved Specificity and Potency

Modifications to the amino acid sequence of this compound and its analogues have been explored to enhance their specificity and potency towards particular sodium channel subtypes. For µ-conotoxin GIIIA, which primarily targets NaV1.4, studies have investigated the role of specific residues in its interaction with the channel. For instance, the conformation formed by the three disulfide bridges and the molecular basicity, particularly around the Arg13 residue, are important for its blocking activity. rcsb.org

Differences in amino acid sequence between closely related µ-conotoxins can lead to variations in target selectivity and potency. For example, µ-conotoxin GIIIC, despite high sequence similarity to GIIIA and GIIIB, exhibits a different three-dimensional structure due to the presence of a leucine (B10760876) residue at position 18. nih.gov This difference in structure correlates with a lower potency for inhibiting NaV1.4 channels compared to GIIIA, while maintaining a similar NaV selectivity profile. nih.gov This suggests that even single amino acid changes can significantly impact functional properties by altering peptide conformation. nih.gov

SAR studies often involve systematic amino acid substitutions, such as alanine (B10760859) scanning, to identify residues critical for activity. For other conotoxin classes, such as alpha-conotoxins, alanine scanning has helped identify key determinants for potency and selectivity at nicotinic acetylcholine receptors (nAChRs). mdpi.com While the provided search results specifically detail SAR for other conotoxins like alpha-conotoxins and omega-conotoxins, the principle of using amino acid modifications to probe and enhance specificity and potency is directly applicable to µ-conotoxin GIIIA research. For example, for alpha-conotoxins, the loop 1 and loop 2 regions have been shown to play key roles in nAChR subtype selectivity and inhibitory activity. nih.gov Extending loop2 of alpha-conotoxins GI and MI with basic amino acids like arginine or lysine (B10760008) has been shown to increase potency. nih.gov

Data from SAR studies can be presented in tables to show the effect of specific modifications on potency (e.g., IC50 values) and selectivity for different channel subtypes. While specific detailed data tables for this compound modifications were not extensively provided in the search results, the methodology is well-established in conotoxin research.

Strategies for Stability and Delivery (e.g., Cyclized Derivatives, Peptidomimetics)

A major challenge for peptide-based therapeutics like conotoxins is their poor in vivo stability and bioavailability, primarily due to susceptibility to proteolytic degradation and limited membrane permeability. mdpi.comuq.edu.au Various strategies are being explored to improve the stability and delivery of conotoxins and their analogues, including cyclization and the development of peptidomimetics. nih.govrsc.org

Cyclization, particularly backbone cyclization, can significantly increase the structural stability of peptides, making them more resistant to enzymatic degradation and potentially improving their pharmacokinetic properties. nih.govresearchgate.netuq.edu.auchemistryviews.org This approach has been successfully applied to other conotoxins. For instance, cyclic analogues of alpha-conotoxin MII have shown greatly improved stability while retaining their three-dimensional structure and pharmacological activity when an appropriate spacer unit is used to link the N- and C-termini. mdpi.com Similarly, a cyclic analogue of omega-conotoxin MVIIA demonstrated much higher stability than the native peptide. chemistryviews.org While chemical synthesis of correctly folded backbone-cyclized conotoxins can be challenging, enzymatic methods are being explored. chemistryviews.org

Peptidomimetics involve the design of molecules that mimic the key structural and functional features of peptides but with enhanced properties like improved stability and bioavailability. Replacing labile peptide bonds or disulfide bonds with more stable linkers is a common peptidomimetic strategy. For example, replacing disulfide bonds with triazole mimetics has been shown to significantly increase the plasma stability of alpha-conotoxin GI while maintaining comparable activity. rsc.org Another approach involves replacing disulfide bonds with dicarba unsaturated bridges, which can enhance serum stability and modulate specificity. unifi.it

The incorporation of non-natural amino acids is another strategy to improve the physicochemical properties of conotoxin analogues, including activity, selectivity, and serum stability. mdpi.com D-amino acids, being less prevalent in nature, are often less susceptible to enzymatic degradation. unifi.it

These strategies aim to overcome the limitations of native conotoxins, paving the way for the development of more stable and deliverable therapeutic candidates based on the conotoxin scaffold.

Future Directions in Conotoxin Giii Research

Exploration of Undiscovered Conotoxin Diversity

The sheer diversity of conotoxins is immense, with estimates suggesting that over a million unique peptides exist across the hundreds of Conus species. nih.gov To date, only a small fraction of this vast natural library has been characterized, leaving a wealth of undiscovered compounds with novel structures and pharmacological activities. nih.govnih.gov Future exploration will be driven by advanced "omics" technologies.

High-throughput methodologies combining transcriptomics, proteomics, and genomics are revolutionizing the discovery process. semanticscholar.org Next-generation sequencing of venom gland transcriptomes allows for the rapid identification of precursor conotoxin gene sequences, while sensitive mass spectrometry techniques can detect and sequence the mature peptides present in crude venom. nih.govsemanticscholar.org This integrated approach accelerates the discovery of novel conotoxins, including new variants of the μ-conotoxin family to which GIII belongs.

Researchers anticipate that these efforts will uncover conotoxins with unique cysteine frameworks, post-translational modifications, and target selectivities. nih.govmdpi.com The discovery of new μ-conotoxins is particularly valuable, as they may exhibit improved specificity for different VGSC subtypes, offering more precise tools for research and potentially safer therapeutic leads. nih.gov

Table 1: Conotoxin Superfamily Diversity and Discovery
Known Gene SuperfamiliesEstimated Unique ConotoxinsKey Discovery Technologies
Over 28 frontiersin.org> 1,000,000 nih.govTranscriptomics, Proteomics, Genomics semanticscholar.org

Advancements in Synthetic and Biosynthetic Approaches

A major bottleneck in conotoxin research has been the limited availability of these peptides from their natural source. nih.gov Future progress heavily relies on advancements in methods for producing conotoxins like GIII in sufficient quantities for structural, functional, and pre-clinical studies.

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), remains a cornerstone for producing conotoxins. mdpi.com However, the correct formation of multiple disulfide bonds, a hallmark of conotoxins that is critical for their three-dimensional structure and activity, presents a significant challenge. nih.govkubikat.org Future research will focus on developing more efficient and reliable methods for directed disulfide bond formation to overcome the problem of incorrect folding and the generation of multiple isomers. nih.govkubikat.org

In parallel, biosynthetic approaches using recombinant DNA technology are becoming increasingly viable. kubikat.org Expressing these complex, post-translationally modified peptides in bacterial or yeast systems is challenging, but new strategies are being developed to improve folding and modification processes in these hosts. nih.govkubikat.org Furthermore, the study of the natural biosynthetic pathways within the cone snail's venom gland may reveal novel enzymes that can be harnessed for in vitro production. semanticscholar.orgmdpi.com These advancements will not only facilitate the production of native conotoxins like GIII but also enable the creation of engineered analogues with novel properties. nih.gov

Table 2: Comparison of Conotoxin Production Methods
MethodAdvantagesCurrent ChallengesFuture Developments
Chemical Synthesis (SPPS)Allows incorporation of unnatural amino acids; high purity. mdpi.comDisulfide bond folding; scaling up production. nih.govImproved directed oxidation techniques; high-throughput synthesis. mdpi.comkubikat.org
Recombinant ExpressionPotentially lower cost for large-scale production. kubikat.orgCorrect folding; post-translational modifications. nih.govEngineered expression hosts; novel folding catalysts. kubikat.org

Integrated Structural and Functional Studies

A deep understanding of the relationship between the three-dimensional structure of a conotoxin and its biological function is crucial for its development as a research tool or therapeutic. mdpi.com While the structures of several μ-conotoxins are known, future research will move towards a more integrated and dynamic understanding of how they interact with their targets.

High-resolution structural techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will continue to be essential for determining the precise architecture of conotoxins and their analogues. uq.edu.au The future lies in capturing these structures in complex with their target ion channels. mdpi.com Such studies provide invaluable, detailed snapshots of the molecular interactions—the specific amino acid residues on both the toxin and the channel—that govern binding and selectivity. mdpi.com

These experimental approaches will be increasingly combined with computational methods, such as molecular dynamics simulations. mdpi.com In silico studies can model the dynamic behavior of conotoxin GIII as it approaches and binds to the pore of a voltage-gated sodium channel, revealing the energetic factors that determine its potency and subtype selectivity. mdpi.com This integrated approach is essential for rationally designing new peptides with enhanced or altered pharmacological profiles. uq.edu.au

Table 3: Key Structural Features of μ-Conotoxins and Their Functional Relevance
Structural FeatureDescriptionFunctional Importance
Cysteine FrameworkPattern of cysteine residues in the peptide sequence. mdpi.comDefines the disulfide bonding pattern and overall fold. mdpi.com
Disulfide ConnectivitySpecific pairing of cysteine residues (e.g., Cys1-Cys4, Cys2-Cys5, Cys3-Cys6). uq.edu.auCrucial for stabilizing the 3D structure and biological activity. nih.gov
Key Amino Acid ResiduesSpecific basic or hydrophobic residues at key positions. nih.govDirectly interact with the ion channel pore, determining potency and selectivity. nih.gov

Novel Pre-clinical Applications and Drug Design Strategies

The unique ability of μ-conotoxins to potently and selectively block specific subtypes of voltage-gated sodium channels makes them highly attractive leads for drug development, particularly for pain therapeutics. nih.govnih.gov Future research will focus on translating the pharmacological potential of peptides like GIII into viable clinical candidates by overcoming the inherent limitations of peptide-based drugs.

A significant challenge is the poor in vivo stability and bioavailability of natural peptides. mdpi.comnih.gov To address this, researchers are exploring various drug design strategies. One approach is peptidomimetics, where the three-dimensional structure of the active part of the conotoxin is used as a template to design smaller, non-peptide molecules that mimic its function but have better drug-like properties. nih.gov

Another strategy involves the direct chemical modification of the conotoxin peptide itself. nih.gov This can include replacing the labile disulfide bonds with more stable linkages (e.g., diselenide or dicarba bridges) or cyclizing the peptide backbone to make it more resistant to degradation by proteases. nih.gov Furthermore, structure-activity relationship studies will guide the design of GIII analogues with enhanced selectivity for specific VGSC subtypes implicated in disease states, such as NaV1.7 in pain. nih.gov This targeted approach aims to develop potent analgesics with fewer side effects than current treatments. nih.gov

Table 4: Future Drug Design Strategies for Conotoxin-Based Therapeutics
StrategyObjectiveExample Approach
PeptidomimeticsDevelop small, non-peptide molecules with improved bioavailability. nih.govUse the conotoxin structure as a scaffold to design organic molecules that mimic key interactions. nih.gov
Peptide Backbone ModificationIncrease stability against protease degradation. mdpi.comCyclization of the peptide; incorporation of non-natural amino acids. nih.gov
Disulfide Bond IsosteresReplace chemically labile disulfide bonds with stable mimics. nih.govSynthesis of analogues with diselenide, dicarba, or cystathionine (B15957) bridges. nih.gov
Analogue Design for SelectivityEnhance affinity for a specific ion channel subtype. nih.govMutate key residues based on integrated structure-function data to target specific channels like NaV1.7. nih.gov

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to validate the sodium channel subtype specificity of conotoxin GIII in neuronal preparations?

  • Methodological Answer : Use heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing individual Nav channel subtypes (e.g., Nav1.4, Nav1.2) to isolate pharmacological effects. Combine voltage-clamp electrophysiology with concentration-response curves to calculate IC₅₀ values. Validate specificity using competitive binding assays with subtype-specific antagonists (e.g., tetrodotoxin for TTX-sensitive channels) . Include controls for toxin purity (>97%) and stability, as impurities can confound subtype selectivity .

Q. What are the standard protocols for synthesizing and characterizing this compound to ensure reproducibility in functional studies?

  • Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by oxidative folding under controlled redox conditions (e.g., glutathione gradients). Confirm disulfide bond connectivity via NMR or mass spectrometry. Purity should be verified via reverse-phase HPLC, and bioactivity assessed using patch-clamp electrophysiology. Document synthesis parameters (e.g., temperature, solvent ratios) in supplemental materials to enable replication .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different experimental models (e.g., mammalian vs. amphibian systems)?

  • Methodological Answer : Conduct meta-analyses to identify variables influencing affinity, such as temperature, pH, or auxiliary subunits (e.g., β-subunits). Use cross-validation with orthogonal methods: compare electrophysiological IC₅₀ values with fluorescence-based binding assays (e.g., FRET). Account for species-specific Nav channel isoforms by cloning homologous channels into standardized expression systems. Statistical analysis should include error propagation models to quantify variability .

Q. What experimental designs are optimal for investigating this compound’s allosteric modulation of Nav channels in complex neuronal networks?

  • Methodological Answer : Combine single-cell electrophysiology with calcium imaging in primary neuronal cultures to correlate channel blockade with network activity. Use subtype-specific knockouts (e.g., CRISPR/Cas9) to isolate contributions of individual Nav isoforms. For allosteric studies, employ mutagenesis targeting putative conotoxin interaction sites (e.g., Domain II S3-S4 linker) and assess gating kinetics via stepped depolarization protocols .

Q. How should researchers address challenges in correlating in vitro this compound efficacy with in vivo physiological outcomes?

  • Methodological Answer : Develop transgenic animal models (e.g., Nav1.4-KO mice) to isolate toxin effects in vivo. Use microdialysis or tissue-specific delivery systems to maintain controlled toxin concentrations. Pair behavioral assays (e.g., motor function tests) with ex vivo electrophysiology to validate target engagement. Address pharmacokinetic variables (e.g., blood-brain barrier penetration) using radiolabeled toxin tracking .

Data Analysis & Contradiction Management

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies with high inter-experimental variability?

  • Methodological Answer : Apply hierarchical Bayesian models to pool data across experiments while accounting for batch effects. Use bootstrap resampling to estimate confidence intervals for IC₅₀ values. Report variability metrics (e.g., coefficient of variation) in supplemental tables. For contradictory results, perform sensitivity analyses to identify outlier datasets driven by methodological differences (e.g., voltage protocols) .

Q. How can researchers ensure robust validation of this compound’s effects when working with primary neuronal cultures exhibiting heterogeneous Nav expression?

  • Methodological Answer : Perform single-cell RNA sequencing to profile Nav subtype expression in the culture. Stratify electrophysiological data based on subtype abundance using clustering algorithms (e.g., k-means). Validate findings with subtype-specific pharmacological blockers (e.g., conotoxin KIIIA for Nav1.2) .

Ethical & Feasibility Considerations

Q. What ethical guidelines apply to studies using this compound in animal models, particularly regarding neuromuscular toxicity?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for in vivo studies. Conduct pilot dose-ranging studies to establish non-lethal thresholds. Monitor for adverse effects (e.g., respiratory distress) using real-time telemetry. Include veterinary oversight and humane endpoints in Institutional Animal Care and Use Committee (IACUC) protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.